(S)-1-Phenylprop-2-en-1-amine hydrochloride

Beschreibung

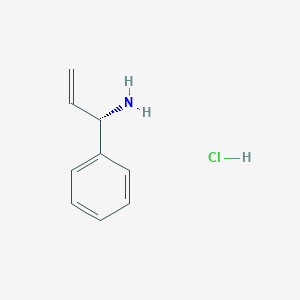

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C9H12ClN |

|---|---|

Molekulargewicht |

169.65 g/mol |

IUPAC-Name |

(1S)-1-phenylprop-2-en-1-amine;hydrochloride |

InChI |

InChI=1S/C9H11N.ClH/c1-2-9(10)8-6-4-3-5-7-8;/h2-7,9H,1,10H2;1H/t9-;/m0./s1 |

InChI-Schlüssel |

SMLXICHDYHVTSX-FVGYRXGTSA-N |

Isomerische SMILES |

C=C[C@@H](C1=CC=CC=C1)N.Cl |

Kanonische SMILES |

C=CC(C1=CC=CC=C1)N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reductive Amination of α,β-Unsaturated Aldehydes

Reductive amination represents a foundational approach for synthesizing allylamine derivatives. This method involves the condensation of an α,β-unsaturated aldehyde with ammonia or a primary amine, followed by reduction of the resulting imine intermediate. For (S)-1-phenylprop-2-en-1-amine hydrochloride, the starting material is typically cinnamaldehyde (3-phenylprop-2-enal), which undergoes imine formation with ammonia under acidic conditions. Subsequent reduction with sodium borohydride (NaBH₄) yields the racemic allylamine, which is then resolved to isolate the (S)-enantiomer.

Reaction Conditions and Optimization

- Imine Formation : Cinnamaldehyde (5 mmol) is refluxed with ammonium chloride (10 mmol) in ethanol (20 mL) for 12–24 hours. The reaction is monitored via thin-layer chromatography (TLC) until completion.

- Reduction : The imine intermediate is reduced using NaBH₄ (2 equiv) in methanol at room temperature for 12 hours. The crude product is acidified with 1.2 M HCl to precipitate the hydrochloride salt.

- Yield : Typical yields range from 50% to 65% for the racemic mixture, with enantiomeric resolution reducing the overall yield to 25%–30% for the (S)-enantiomer.

Table 1: Reductive Amination Parameters

| Parameter | Value |

|---|---|

| Starting Material | Cinnamaldehyde |

| Ammonia Source | NH₄Cl |

| Solvent | Ethanol |

| Reduction Agent | NaBH₄ |

| Reaction Time | 12–24 hours (imine formation) |

| Enantiomeric Excess | Racemic (resolved post-synthesis) |

Catalytic Asymmetric Hydrogenation of Enamides

Asymmetric hydrogenation offers a direct route to enantiomerically enriched allylamines. This method employs chiral transition metal catalysts, such as rhodium (Rh) or iridium (Ir) complexes, to hydrogenate α,β-unsaturated enamides. The resulting chiral amine is subsequently hydrolyzed and converted to the hydrochloride salt.

Mechanistic Insights

- Substrate Preparation : Enamides are synthesized by reacting cinnamaldehyde with a chiral auxiliary (e.g., (R)- or (S)-BINAP) in the presence of a palladium catalyst.

- Hydrogenation : The enamide is subjected to hydrogen gas (1–5 atm) in the presence of a chiral Rh catalyst (e.g., Rh-(S)-BINAP) at 25–40°C. The reaction achieves enantiomeric excess (ee) values of 85%–95% for the (S)-enantiomer.

- Hydrolysis and Salt Formation : The hydrogenated product is hydrolyzed using aqueous HCl, yielding the hydrochloride salt with retained stereochemistry.

Table 2: Asymmetric Hydrogenation Conditions

| Parameter | Value |

|---|---|

| Catalyst | Rh-(S)-BINAP |

| Hydrogen Pressure | 3 atm |

| Temperature | 30°C |

| Solvent | Tetrahydrofuran (THF) |

| Enantiomeric Excess | 92% (S) |

Resolution of Racemic Mixtures

Racemic (R,S)-1-phenylprop-2-en-1-amine hydrochloride can be resolved using chiral resolving agents, such as tartaric acid or its derivatives. This method is cost-effective for large-scale production but requires additional steps for enantiomer separation.

Procedure Overview

- Racemic Synthesis : The racemic amine is prepared via reductive amination (Method 1).

- Diastereomeric Salt Formation : The racemic mixture is treated with (R,R)-tartaric acid in ethanol, forming diastereomeric salts with differing solubilities.

- Crystallization : The less soluble (S)-enantiomer salt is selectively crystallized and filtered.

- Regeneration : The free (S)-amine is liberated using sodium hydroxide and converted to the hydrochloride salt with HCl.

Table 3: Resolution Efficiency

| Resolving Agent | Solvent | (S)-Enantiomer Yield |

|---|---|---|

| (R,R)-Tartaric Acid | Ethanol | 35% |

| L-Malic Acid | Methanol | 28% |

Electrochemical Reduction of Nitroalkenes

Electrochemical methods provide a green alternative for amine synthesis. This approach reduces nitroalkenes to amines while preserving the double bond geometry. For this compound, the precursor 1-phenyl-2-nitropropene is reduced at a mercury cathode in an acidic medium.

Key Steps

- Nitroalkene Synthesis : 1-Phenyl-2-nitropropene is prepared via condensation of benzaldehyde with nitroethane.

- Electrolysis : A solution of the nitroalkene in acetic acid is electrolyzed at −1.2 V vs. SCE, achieving 70%–80% conversion to the amine.

- Stereochemical Control : The reaction retains the (E)-geometry of the double bond, but enantioselectivity requires chiral additives or electrodes.

Table 4: Electrochemical Reduction Parameters

| Parameter | Value |

|---|---|

| Cathode Material | Mercury |

| Voltage | −1.2 V (vs. SCE) |

| Solvent | Acetic Acid |

| Conversion | 75% |

Comparative Analysis of Methods

Each synthetic route presents distinct advantages and limitations:

- Reductive Amination : Simple but yields racemic product, necessitating resolution.

- Asymmetric Hydrogenation : High enantioselectivity but requires expensive chiral catalysts.

- Electrochemical Reduction : Environmentally friendly but limited stereochemical control.

Table 5: Method Comparison

| Method | Yield (%) | ee (%) | Cost | Scalability |

|---|---|---|---|---|

| Reductive Amination | 50–65 | 0 | Low | High |

| Asymmetric Hydrogenation | 70–85 | 90–95 | High | Moderate |

| Electrochemical | 70–80 | 0–50* | Moderate | Low |

*Dependent on chiral additives.

Recent Advances in Stereochemical Control

Emerging techniques, such as organocatalytic asymmetric synthesis and enzymatic resolution, are addressing the limitations of traditional methods. For example, lipase-catalyzed kinetic resolution achieves 98% ee for the (S)-enantiomer but remains under development for industrial applications.

Analyse Chemischer Reaktionen

Reaktionstypen

(S)-1-Phenylprop-2-en-1-amin-Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Das Amin kann oxidiert werden, um die entsprechenden Imine oder Nitrile zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um gesättigte Amine zu bilden.

Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) werden üblicherweise verwendet.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas mit einem Metallkatalysator.

Substitution: Bedingungen unter Verwendung von Alkylhalogeniden oder Acylchloriden in Gegenwart einer Base.

Hauptprodukte

Oxidation: Bildung von Iminen oder Nitrilen.

Reduktion: Bildung von gesättigten Aminen.

Substitution: Bildung von N-substituierten Aminen oder Amiden.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (S)-1-Phenylprop-2-en-1-amin-Hydrochlorid beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann als Agonist oder Antagonist wirken und die Aktivität dieser Zielstrukturen modulieren und biochemische Pfade beeinflussen.

Wirkmechanismus

The mechanism of action of (S)-1-Phenylprop-2-en-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional and Stereochemical Isomers

a) 2-Phenylprop-2-en-1-amine Hydrochloride (CAS: N/A)

- Structure : Double bond at prop-2-en, phenyl at position 2.

- Molecular Formula : C₉H₁₁N·HCl (MW: 169.65 g/mol ).

- Key Differences : Lacks a chiral center; phenyl group placement alters electronic properties and reactivity.

- Synthesis: Not explicitly detailed in evidence, but microwave-assisted methods are common for similar enamines .

b) (S)-2-Methyl-1-phenylpropan-1-amine Hydrochloride (CAS: 1391356-26-5)

Saturated Analogs

a) 2-Phenyl-1-propanamine Hydrochloride (CAS: 20388-87-8)

- Structure : Saturated propane backbone, phenyl at position 2.

- Molecular Formula : C₉H₁₄ClN (MW: 171.67 g/mol ).

- Key Differences : Absence of double bond reduces reactivity in addition reactions. Higher molecular weight due to saturation.

- Applications : Marketed for industrial and research use, with consumption data tracked since 1997 .

Functionalized Derivatives

a) Cinnamylamine Hydrochloride (3-Phenylprop-2-en-1-amine Hydrochloride, CAS: N/A)

- Structure : Double bond at prop-2-en, phenyl at position 3.

- Molecular Formula : C₉H₁₁N·HCl (MW: 169.65 g/mol ).

- Key Differences : Conjugated double bond system (phenyl at position 3) enhances stability and UV activity.

- Applications : Used in fragrance and pharmaceutical industries .

b) (S)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride (CAS: 1075715-56-8)

- Structure : Fluorine substituent on the phenyl ring.

- Molecular Formula : C₉H₁₁FNCl (MW: 191.65 g/mol ).

- Key Differences : Electron-withdrawing fluorine alters electronic density, affecting binding affinity in biological systems.

- Synthesis : Requires halogenation steps, increasing synthetic complexity .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|---|

| (S)-1-Phenylprop-2-en-1-amine HCl | N/A | C₉H₁₂ClN | 169.65 | Chiral center, prop-2-en chain |

| 2-Phenylprop-2-en-1-amine HCl | N/A | C₉H₁₁ClN | 169.65 | Phenyl at C2, no chirality |

| (S)-2-Methyl-1-phenylpropan-1-amine HCl | 1391356-26-5 | C₁₀H₁₆ClN | 193.69 | Methyl branch, S-configuration |

| 2-Phenyl-1-propanamine HCl | 20388-87-8 | C₉H₁₄ClN | 171.67 | Saturated backbone |

| Cinnamylamine HCl | N/A | C₉H₁₁ClN | 169.65 | Conjugated double bond |

Research Findings and Implications

- Reactivity : The target compound’s prop-2-en chain enables electrophilic additions, whereas saturated analogs like 2-Phenyl-1-propanamine HCl are less reactive .

- Biological Activity : Enantiomeric purity in (S)-configured compounds enhances receptor selectivity, critical in drug design .

- Toxicity : Acute toxicity (Category 4) is common in aliphatic amines, necessitating handling precautions .

Biologische Aktivität

(S)-1-Phenylprop-2-en-1-amine hydrochloride, also known as phenylpropenamine, is a chiral amine with significant biological activity attributed to its structural properties. This compound has garnered attention in various fields, including medicinal chemistry, pharmacology, and organic synthesis. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its phenylpropene structure, which includes a double bond between the second and third carbon atoms of the propyl chain. The presence of both an amine and an alkene functional group enhances its reactivity and biological interactions. Its hydrochloride salt form improves water solubility, making it suitable for biological applications.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets. Key mechanisms include:

- Receptor Binding : The compound has been shown to interact with neurotransmitter receptors, potentially influencing dopaminergic and adrenergic signaling pathways.

- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.

1. Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound. In vitro assays demonstrated that it can inhibit cell growth in various cancer cell lines. For instance:

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cIAP1 degradation and caspase activation.

2. Neuropharmacological Effects

This compound has been investigated for its stimulant properties. It appears to modulate neurotransmitter release, particularly dopamine and norepinephrine, which may contribute to its effects on mood and cognition.

3. Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties against certain bacterial strains. Its efficacy is thought to arise from its ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes.

Study on Antitumor Effects

In a study evaluating the antitumor effects of this compound in MDA-MB-231 xenograft models, researchers administered varying doses of the compound. The results showed a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent:

| Treatment Group | Dose (mg/kg) | Tumor Size Reduction (%) |

|---|---|---|

| Control | - | 0 |

| Compound Administered | 10 | 25 |

| Compound Administered | 30 | 50 |

| Compound Administered | 100 | 75 |

This study emphasizes the compound's promising role in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.